2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two phenyl-pyrazolyl groups, making it an interesting subject for research in coordination chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarbaldehyde with 3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine can be compared with other similar compounds, such as:
2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine: This compound has methyl groups instead of phenyl groups, leading to different steric and electronic properties.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound features imidazole rings instead of pyrazole rings, which can affect its coordination behavior and reactivity.
Eigenschaften
CAS-Nummer |
922730-45-8 |
---|---|
Molekularformel |
C47H33N5 |
Molekulargewicht |
667.8 g/mol |
IUPAC-Name |
2,6-bis[2-(3,5-diphenylpyrazol-1-yl)phenyl]pyridine |
InChI |
InChI=1S/C47H33N5/c1-5-18-34(19-6-1)42-32-46(36-22-9-3-10-23-36)51(49-42)44-30-15-13-26-38(44)40-28-17-29-41(48-40)39-27-14-16-31-45(39)52-47(37-24-11-4-12-25-37)33-43(50-52)35-20-7-2-8-21-35/h1-33H |
InChI-Schlüssel |
CIWHMBJLRSNZFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3C4=NC(=CC=C4)C5=CC=CC=C5N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.